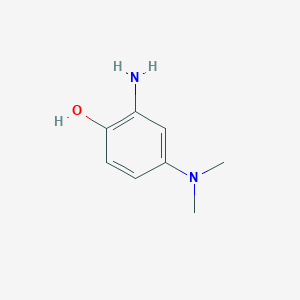

2-Amino-4-(dimethylamino)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-amino-4-(dimethylamino)phenol |

InChI |

InChI=1S/C8H12N2O/c1-10(2)6-3-4-8(11)7(9)5-6/h3-5,11H,9H2,1-2H3 |

InChI Key |

AVEVVFQETUJDOU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Approaches to the Synthesis of 2-Amino-4-(dimethylamino)phenol and Aminophenol Derivatives Incorporating Dimethylamino Moieties

The synthesis of aminophenols containing dimethylamino groups can be achieved through various established organic chemistry reactions. These methods allow for the introduction and modification of functional groups on the aromatic ring, leading to the desired substituted phenol (B47542) derivatives.

The condensation of aminophenols with carbonyl compounds like aldehydes and ketones is a fundamental method for synthesizing Schiff bases, also known as imines or azomethines. nih.govajrconline.org This reaction typically involves the nucleophilic attack of the primary amino group on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (–C=N–). libretexts.org

The formation of Schiff bases is often catalyzed by acid or base, or simply by heating the reactants together. ajrconline.org For instance, a series of 4-aminophenol-derived Schiff bases were synthesized by reacting 4-aminophenol (B1666318) with various aldehydes, such as 4-(dimethylamino)benzaldehyde (B131446) and 3-nitrobenzaldehyde. nih.gov The reaction involves the condensation of the primary amine with the carbonyl compound, forming the azomethine group (RHC=N–R₁). nih.gov The successful formation of the imine is confirmed by spectroscopic methods. In infrared (IR) spectroscopy, the appearance of a stretching band around 1608-1656 cm⁻¹ is indicative of the C=N bond, while the characteristic aldehyde C=O stretching frequency disappears. nih.gov In ¹H-NMR spectra, a sharp singlet corresponding to the azomethine proton (–N=CH–) typically appears in the range of 8.38–8.89 ppm. nih.gov

Another efficient route involves the reaction of aminophenols with 1,3-bis(dimethylamino)trimethinium salts in refluxing ethanol (B145695) with triethylamine (B128534) as a base. nih.gov This method yields novel Schiff base derivatives and demonstrates the versatility of condensation reactions. nih.gov

Table 1: Examples of Schiff Base Synthesis from Aminophenols

| Amine Reactant | Carbonyl/Electrophile Reactant | Product | Reference |

|---|---|---|---|

| 4-Aminophenol | 4-(Dimethylamino)benzaldehyde | 4-((4-(dimethylamino)benzylidene)amino)phenol | nih.gov |

| 2-Aminophenol (B121084) | Salicylaldehyde | Schiff base C₁₃H₁₁NO₂ | ajrconline.org |

| 2-Amino-4-chlorophenol | N-(2-(4-bromophenyl)-3-(dimethylamino)-allylidene)-N-methylmethanaminium perchlorate | Schiff base derivative | nih.gov |

This interactive table summarizes various reactants used in the synthesis of Schiff bases derived from aminophenols.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, often with high atom economy and procedural simplicity. jetir.org The synthesis of 2-amino-4H-chromene derivatives is a classic example of an MCR. These reactions typically involve the one-pot condensation of an aromatic aldehyde, malononitrile, and a phenol derivative (such as resorcinol (B1680541) or α/β-naphthol). jetir.orgajgreenchem.comijlsci.in

Various catalysts have been employed to facilitate this transformation under environmentally friendly conditions. For example, sodium carbonate (Na₂CO₃) has been used as an effective catalyst for the synthesis of substituted 2-amino-4H-chromenes from substituted benzaldehydes, β-naphthol, and malononitrile. ijlsci.in Similarly, caffeine (B1668208) has been identified as a green and highly active catalyst for the condensation of aromatic aldehydes, malononitrile, and resorcinol in an ethanol-water mixture. jetir.org For solvent-free conditions, magnetic catalysts like ilmenite (B1198559) (FeTiO₃) have been successfully used under microwave irradiation, allowing for easy catalyst recovery and reuse. ajgreenchem.com

The general mechanism for these MCRs often begins with the Knoevenagel condensation between the aldehyde and malononitrile. The resulting intermediate then undergoes a Michael addition with the phenol derivative, followed by intramolecular cyclization and tautomerization to yield the final 2-amino-4H-chromene product. researchgate.net

Table 2: Catalysts in Multi-Component Synthesis of 2-Amino-4H-Chromenes

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehyde | Malononitrile | β-Naphthol | Na₂CO₃ | - | ijlsci.in |

| Aromatic Aldehyde | Malononitrile | α- or β-Naphthol | FeTiO₃ (Ilmenite) | Solvent-free, Microwave | ajgreenchem.com |

| Aromatic Aldehyde | Malononitrile | Resorcinol | Caffeine | EtOH-H₂O, Reflux | jetir.org |

This interactive table showcases different catalytic systems used for the multi-component synthesis of chromene derivatives.

The Mannich reaction is a three-component organic reaction that accomplishes the aminoalkylation of an acidic proton located alpha to a carbonyl group. libretexts.orgwikipedia.org The reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and a C-H acidic compound. libretexts.orgorganic-chemistry.org The product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.org

The reaction mechanism proceeds in two main stages. First, the amine reacts with the aldehyde to form an electrophilic iminium ion. libretexts.orgchemistrysteps.com In the second step, the C-H acidic compound, which tautomerizes to its enol form, acts as a nucleophile and attacks the iminium ion. chemistrysteps.com This reaction is a powerful tool for introducing an aminomethyl group into a molecule and has been implicated in the biosynthesis of natural products like alkaloids. organic-chemistry.org The use of a secondary amine, such as dimethylamine (B145610), in a Mannich reaction with formaldehyde (B43269) and a suitable phenol would be a viable strategy for introducing a dimethylaminomethyl group onto the phenolic ring.

Reductive amination, also known as reductive alkylation, is a highly effective method for preparing amines. wikipedia.org This process converts a carbonyl group to an amine through an intermediate imine, which is reduced in situ. wikipedia.org It is a preferred method in green chemistry due to its mild conditions and the ability to perform it as a one-pot reaction. wikipedia.org

A direct and relevant example is the synthesis of 4-(dimethylamino)phenol (B184034) from 4-aminophenol hydrochloride. thno.org This transformation is achieved by dissolving 4-aminophenol hydrochloride in a mixture of methanol (B129727) and formaldehyde, followed by the slow addition of a reducing agent, sodium borohydride (B1222165). thno.org The reaction first forms an intermediate imine (or iminium ion) between the amino group and formaldehyde, which is then immediately reduced by the borohydride to yield the N,N-dimethylated product. youtube.com This approach provides a direct route to N-methylated aminophenols.

Another approach involves a stepwise procedure where the imine is formed first and then reduced. researchgate.netorganic-chemistry.org For example, aminophenols can be selectively N-alkylated by first condensing them with an aldehyde (like benzaldehyde) to form the corresponding Schiff base, which is subsequently reduced with an agent like sodium borohydride in a one-pot reaction. researchgate.net

Table 3: Synthesis of 4-(dimethylamino)phenol via Reductive Amination

| Starting Material | Reagents | Solvent | Product | Yield | Reference |

|---|

This interactive table details the specific conditions for the synthesis of 4-(dimethylamino)phenol.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of chemical reactions is crucial for optimizing conditions and predicting outcomes. For aminophenol derivatives, electrochemical studies provide significant insight into their redox behavior.

The electrochemical oxidation of aminophenols, particularly p-aminophenol, has been a subject of detailed study. ustc.edu.cnfrontiersin.org The generally accepted mechanism involves a reversible two-electron, two-proton transfer process at the working electrode. researchgate.netmdpi.com In this reaction, the p-aminophenol (PAP) molecule is oxidized to p-quinone imine (PQI). mdpi.com

This process is diffusion-controlled and involves both the hydroxyl and amino groups. researchgate.net The oxidation occurs at both the nitrogen and oxygen atoms of the amine and hydroxyl groups, respectively. researchgate.net However, the electrochemical behavior is highly dependent on the reaction conditions, such as the pH of the medium and the material of the electrode (e.g., gold, platinum, glassy carbon). mdpi.com

Further reactions can complicate this simple picture. The p-quinone imine product can be unstable and undergo subsequent chemical reactions. One common pathway is hydrolysis, which converts the p-quinone imine into p-benzoquinone. researchgate.net In other cases, particularly in organic media or at certain potentials, the oxidation of p-aminophenol can lead to the formation of a polymeric film on the electrode surface through electropolymerization. mdpi.com These competing reactions highlight the complexity of the oxidation pathway beyond the initial electron and proton transfer steps. mdpi.com

Stereochemical Considerations in Synthetic Transformations

The molecular structure of this compound lacks a stereogenic center. A stereogenic center, typically a carbon atom, must be bonded to four different substituent groups to be considered chiral. youtube.com The target molecule, with the chemical formula C₈H₁₂N₂O, does not possess any such atom. nih.gov Its InChIKey, AVEVVFQETUJDOU-UHFFFAOYSA-N, confirms its achiral nature; the final segment "-N" indicates the molecule is a standard, non-stereoisomeric structure. nih.gov

As a result, the synthesis of this compound does not produce enantiomers or diastereomers. pdx.edu Consequently, stereochemical control during its synthesis is not a consideration, as the product is a single, achiral compound. Reactions starting from achiral precursors and reagents will yield this achiral product without forming a racemic mixture. pdx.edu This simplifies the synthetic process and purification, as there is no need for chiral resolution techniques or asymmetric synthesis strategies to isolate a specific stereoisomer.

Sustainable and Green Synthesis Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of aromatic compounds like aminophenols to minimize environmental impact. frontiersin.orgrsc.org Traditional methods for producing aminophenols, such as the reduction of nitroaromatics using iron filings in acidic conditions, generate significant amounts of iron oxide sludge, a major waste issue. chemicalbook.com Modern sustainable approaches focus on catalytic reductions and the use of environmentally benign reagents and solvents. chemicalbook.comdigitellinc.com

A plausible green synthetic pathway to this compound would involve the selective reduction of a suitable nitro-precursor, such as 4-(dimethylamino)-2-nitrophenol. This approach aligns with green chemistry goals by utilizing catalytic methods that offer high atom economy and produce less waste compared to stoichiometric reagents.

Catalyst-Free and Environmentally Benign Solvent Systems in Organic Synthesis

A significant focus of green chemistry is the replacement of hazardous organic solvents with environmentally benign alternatives and the reduction or elimination of metal catalysts. frontiersin.org

Environmentally Benign Solvents: Water and ethanol are preferred green solvents for many organic transformations. The synthesis of aminophenol derivatives has been successfully carried out in ethanol, which is a renewable and low-toxicity solvent. mdpi.com Water is an even more desirable solvent due to its non-toxic, non-flammable, and abundant nature. frontiersin.org The synthesis of a related compound, 2,4,6-tris(dimethylaminomethyl)phenol, utilizes an aqueous solution of dimethylamine, highlighting the feasibility of water as a reaction medium for similar phenolic compounds. google.com The electrochemical reduction of 4-nitrophenol (B140041), a model reaction for aminophenol synthesis, is also effectively performed in aqueous media. mdpi.com

Catalyst-Free Systems: Recent research has focused on developing metal-free catalytic systems to avoid issues of toxicity and contamination associated with residual heavy metals.

N-doped Graphene: Studies have shown that N-doped graphene can effectively catalyze the reduction of 4-nitrophenol to 4-aminophenol. rsc.orgresearchgate.net This metal-free catalyst demonstrates activity comparable to some metallic catalysts and follows pseudo-zero-order kinetics. rsc.orgresearchgate.net The active sites are believed to be the carbon atoms adjacent to the doped nitrogen atoms. rsc.org

Electrochemical Reduction: The reduction of nitrophenols can be achieved electrochemically without the need for a separate chemical catalyst. mdpi.com By applying a specific potential at an electrode (such as silver or gold), 4-nitrophenol can be converted to 4-aminophenol with high selectivity, avoiding the formation of by-products. This method is clean and allows for precise control of the reaction. mdpi.com

These catalyst-free and green solvent approaches represent a sustainable frontier for the synthesis of this compound, likely via the reduction of 4-(dimethylamino)-2-nitrophenol.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. By directly coupling energy with polar molecules in the reaction mixture, microwave irradiation leads to rapid heating, drastically reduced reaction times, and often improved product yields. jptcp.commdpi.com

While specific microwave-assisted protocols for this compound are not extensively documented, the synthesis of structurally related compounds provides a strong precedent. The acylation of p-aminophenol to produce paracetamol (acetaminophen) is a classic example where microwave assistance has proven highly effective.

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 1 hour | 72% | juniperpublishers.com |

| Microwave Irradiation (Catalyst-Free) | 5 minutes | Not specified | jptcp.com |

| Microwave Irradiation (H-clinoptilolite catalyst) | 2 minutes | 91% | juniperpublishers.com |

As shown in the table, microwave irradiation reduces the reaction time for paracetamol synthesis from one hour to just a few minutes, while also increasing the yield. jptcp.comjuniperpublishers.com Similar accelerations are seen in the microwave-assisted synthesis of aminophosphonates, where reactions are completed in 10-20 minutes at elevated temperatures. nih.gov Furthermore, catalysts designed for the reduction of 4-nitrophenol have been synthesized using microwave-assisted hydrothermal methods, demonstrating the versatility of this technology in preparing materials for sustainable chemical processes. mdpi.com

Based on these findings, a plausible microwave-assisted protocol for the synthesis of this compound would involve the rapid, high-yield reduction of 4-(dimethylamino)-2-nitrophenol in a suitable solvent under microwave irradiation. This approach would embody the principles of green chemistry by improving energy efficiency and reducing reaction times.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone in the definitive structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides granular information about the chemical environment of individual atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy offers precise information regarding the number, connectivity, and chemical environment of hydrogen atoms in a molecule. While specific experimental ¹H NMR data for 2-Amino-4-(dimethylamino)phenol is not widely available in published literature, the expected spectral features can be predicted based on its chemical structure. The spectrum would exhibit distinct signals corresponding to the aromatic protons, the protons of the amino and hydroxyl groups, and the methyl protons of the dimethylamino group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating effects of both the amino and dimethylamino substituents, as well as the hydroxyl group. The integration of these signals would correspond to the number of protons in each unique environment, and spin-spin coupling patterns would reveal the adjacency of neighboring protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern on the benzene (B151609) ring. The carbon atoms directly attached to the electron-donating amino, dimethylamino, and hydroxyl groups would experience characteristic upfield or downfield shifts. Additionally, the spectrum would show a signal for the methyl carbons of the dimethylamino group.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive as experimental data is not readily available. Actual values may vary.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C-OH) | 145-155 |

| C2 (C-NH₂) | 135-145 |

| C3 | 110-120 |

| C4 (C-N(CH₃)₂) | 140-150 |

| C5 | 100-110 |

| C6 | 115-125 |

| -N(CH₃)₂ | 40-50 |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display a series of absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

N-H Stretching: One or two sharp bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.

C-H Stretching (Aromatic): Weak to medium bands typically appearing above 3000 cm⁻¹.

C-H Stretching (Aliphatic): Bands in the 2850-2960 cm⁻¹ region due to the methyl groups of the dimethylamino substituent.

C=C Stretching (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: Absorptions in the 1250-1350 cm⁻¹ region for the aromatic amine.

C-O Stretching: A strong band in the 1000-1260 cm⁻¹ region.

Table 2: Expected FT-IR Absorption Bands for this compound (Note: This table is predictive as experimental data is not readily available. Actual values may vary.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 (broad) |

| N-H | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | >3000 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1250-1350 |

| C-O | Stretching | 1000-1260 |

Correlative Analysis with Theoretically Predicted Vibrational Frequencies

To further refine the assignment of vibrational modes, a correlative analysis with theoretically predicted vibrational frequencies can be employed. Using computational methods such as Density Functional Theory (DFT), the vibrational frequencies of this compound can be calculated. By comparing these theoretical predictions with the experimental FT-IR spectrum, a more accurate and detailed understanding of the molecule's vibrational behavior can be achieved. However, specific theoretical studies on the vibrational frequencies of this particular compound are not prevalent in the current body of scientific literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ions. The mass spectrum of this compound would provide the mass of the molecular ion (M⁺), confirming its molecular formula (C₈H₁₂N₂O) and molecular weight of 152.19 g/mol . nih.gov Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable structural information. Characteristic fragmentation pathways would likely involve the loss of methyl groups from the dimethylamino substituent and potentially the cleavage of the C-N or C-O bonds, leading to the formation of stable fragment ions. Analysis of these fragments helps to piece together the molecular structure.

Electronic and Photophysical Spectroscopy

The study of how this compound interacts with light is fundamental to understanding its electronic structure and potential applications in areas like molecular probes and materials science.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a primary technique used to investigate the electronic transitions within a molecule. technologynetworks.comresearchgate.netanalytik-jena.comrsc.org For this compound, this analysis would involve dissolving the compound in a suitable transparent solvent and measuring its absorbance of light across the UV and visible regions of the electromagnetic spectrum.

The resulting spectrum would reveal the wavelengths of maximum absorption (λmax). These peaks correspond to the energy required to promote electrons from lower-energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher-energy ones (like the lowest unoccupied molecular orbital, LUMO). The presence of the phenol (B47542), amino, and dimethylamino groups on the benzene ring would be expected to give rise to characteristic π → π* and n → π* transitions. A detailed analysis of these absorption bands, including their intensity (molar absorptivity, ε), would provide critical insights into the compound's conjugated system.

Table 1: Hypothetical UV-Vis Absorption Data for this compound This table is for illustrative purposes only, as specific experimental data is not currently available.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

|---|---|---|---|

| Methanol (B129727) | data not available | data not available | n → π* |

| Methanol | data not available | data not available | π → π* |

| Dichloromethane | data not available | data not available | n → π* |

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. Investigating the solvatochromic behavior of this compound would involve recording its UV-Vis absorption spectra in a series of solvents with varying polarities. mdpi.com

The presence of both electron-donating (amino, dimethylamino) and potentially electron-withdrawing/donating (hydroxyl) groups suggests that the molecule's ground and excited states may have different dipole moments. A shift in the absorption maximum to longer wavelengths (bathochromic or red shift) with increasing solvent polarity would indicate that the excited state is more polar than the ground state. Conversely, a shift to shorter wavelengths (hypsochromic or blue shift) would suggest the ground state is more polar. Such studies are crucial for understanding intramolecular charge transfer (ICT) characteristics and for the potential use of the compound as a polarity-sensitive probe. researchgate.net

Luminescence spectroscopy, particularly fluorescence, would provide further information about the excited state of this compound. After absorbing light, the molecule can release energy by emitting photons. The fluorescence spectrum would show the emission wavelengths, which are typically longer than the absorption wavelengths (a phenomenon known as the Stokes shift).

The fluorescence quantum yield (the ratio of emitted photons to absorbed photons) and the fluorescence lifetime are key parameters that would be determined. These properties are highly sensitive to the molecular structure and its environment. For instance, the efficiency of luminescence can be influenced by the solvent, temperature, and the presence of quenching agents. These investigations would clarify the nature of the conjugated system and the de-excitation pathways available to the molecule. acs.org

X-ray Diffraction Analysis for Solid-State Structural Determination

To understand the precise three-dimensional arrangement of atoms and how molecules pack together in the solid state, X-ray diffraction techniques are indispensable.

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the molecular structure of a crystalline solid with atomic-level precision. scirp.orguhu-ciqso.esbruker.comrigaku.comceitec.cz This would require growing a high-quality single crystal of this compound.

The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the calculation of the exact positions of each atom in the crystal's unit cell. The resulting structural data would provide precise bond lengths, bond angles, and torsion angles. This information would confirm the connectivity of the atoms and reveal the planarity of the benzene ring and the geometry of the substituent groups. For a molecule with potential for intramolecular hydrogen bonding (e.g., between the hydroxyl and amino groups), SC-XRD would provide definitive evidence for such interactions.

Table 2: Hypothetical Crystallographic Data for this compound This table is for illustrative purposes only, as specific experimental data is not currently available.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₂N₂O |

| Formula Weight | 152.19 |

| Crystal System | data not available |

| Space Group | data not available |

| a (Å) | data not available |

| b (Å) | data not available |

| c (Å) | data not available |

| α (°) | data not available |

| β (°) | data not available |

| γ (°) | data not available |

| Volume (ų) | data not available |

Derived from the crystallographic data obtained by SC-XRD, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. uzh.chnih.govmdpi.combiointerfaceresearch.comresearchgate.net This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal electron density.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the thermal stability and decomposition behavior of chemical compounds.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique provides valuable information about the thermal stability, decomposition temperatures, and the presence of volatile components within a sample.

Although direct TGA data for this compound is not available in the searched literature, studies on related poly(aminophenol)s demonstrate the application of this technique. For instance, research on polymers synthesized from related aminophenol monomers utilizes TGA to determine thermal stability, with weight loss temperatures being key parameters. researchgate.net In such studies, the temperatures at which 5% and 50% weight loss occur are reported to characterize the polymer's stability. researchgate.net

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as a function of temperature. DTA curves provide information about physical and chemical changes such as melting, crystallization, and decomposition.

Similar to TGA, specific DTA data for this compound could not be located in the available literature. However, DTA has been used in conjunction with TGA to evaluate the thermal properties of polymers derived from aminophenol derivatives, offering insights into their thermal behavior upon heating. researchgate.net

Electrochemical Characterization and Redox Behavior Investigations

Electrochemical methods are vital for probing the redox properties of molecules, which is particularly relevant for aminophenols due to their potential as antioxidants and electroactive materials.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to study the electrochemical behavior of a species in solution. nih.gov It provides information on the redox potentials (anodic and cathodic peak potentials), the reversibility of redox reactions, and the stability of the generated species. nih.govgoogle.com The anodic peak potential (Epa) is a key parameter used to classify the antioxidant potential of compounds. nih.gov

While CV is a standard method for evaluating aminophenol compounds, specific cyclic voltammetry data, including the redox potential for this compound, is not present in the searched scientific reports. Studies on other aminophenol derivatives, such as 4-aminophenol (B1666318) and 2-amino-4-methylphenol, demonstrate that the position of the amino and hydroxyl groups, as well as other substituents, significantly influences the electrochemical oxidation mechanism and redox potentials. researchgate.netresearchgate.net The oxidation of aminophenols often proceeds through the formation of quinoneimine species. researchgate.net

Studies on Potential as Oxygen Carriers

The ability of a compound to act as an oxygen carrier or scavenger is critical in various industrial applications, such as in boiler water treatment to prevent corrosion. google.comaccepta.comawt.org This property is often linked to the compound's redox behavior. Aminophenol derivatives and other related compounds are sometimes explored for their potential as oxygen scavengers. google.com

There is no specific information in the searched literature detailing studies on this compound for its potential as an oxygen carrier. Research in this area tends to focus on other compounds like diethylhydroxylamine (DEHA) and various heterocyclic compounds. google.comaccepta.comawt.org

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of many-atom systems. It is used to determine a molecule's geometric and electronic properties by calculating the electron density.

Optimized Molecular Geometries and Conformational Landscapes

The first step in a computational study is typically to find the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For a flexible molecule like 2-Amino-4-(dimethylamino)phenol, which has rotatable bonds associated with the amino, dimethylamino, and hydroxyl groups, multiple stable conformations may exist. A conformational analysis is performed to identify these different spatial arrangements and their relative energies.

Computational studies on similar molecules, such as aminophenol derivatives, often utilize DFT methods like B3LYP with basis sets such as 6-31G* to find the lowest energy structures. researchgate.net For this compound, this would involve systematic rotation of the substituent groups to map out the potential energy surface and identify all stable conformers. The relative energies of these conformers are crucial, as they determine the most likely shapes the molecule will adopt at a given temperature. Studies on other cyclic dipeptides have shown that even small changes in geometry can lead to significant structural differences. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies, Band Gap)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. youtube.comnumberanalytics.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. malayajournal.org

For substituted aminophenols, the HOMO is typically located on the electron-rich aromatic ring and the amino/hydroxyl groups, while the LUMO is distributed over the aromatic system. nih.gov In a DFT study of this compound, the HOMO-LUMO gap would be calculated from the energies of these orbitals. A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. For example, in a study of 2-aminobenzimidazole, the HOMO-LUMO energy gap was found to be a key parameter in understanding its electronic behavior.

| Property | Description | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability. The amino and dimethylamino groups are expected to raise this energy. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. A key feature of NBO analysis is the examination of "donor-acceptor" interactions, which describe the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The energy associated with these interactions indicates the strength of electron delocalization, which contributes to the molecule's stability.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP is calculated from the total electron density and represents the electrostatic potential felt by a positive point charge at various points on the molecule's surface. Different regions of the MEP surface are color-coded: electron-rich areas, which are prone to electrophilic attack, are typically shown in red, while electron-poor regions, susceptible to nucleophilic attack, are shown in blue.

For this compound, the MEP surface would likely show negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atoms of the amino and dimethylamino groups, due to their high electronegativity and lone pairs. imist.mathaiscience.info These would be the most likely sites for interaction with electrophiles. Positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl and amino groups, indicating them as sites for nucleophilic interaction. MEP analysis is a standard tool in computational studies of aminophenol derivatives to predict their biological activity and intermolecular interactions. researchgate.netresearchgate.net

Prediction of Vibrational and Electronic Spectra

DFT calculations are widely used to predict the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the harmonic vibrational frequencies. These calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. Such studies have been successfully performed for related molecules like 2-amino-4,6-dimethyl pyrimidine. mdpi.comnih.gov

The electronic absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions from the ground state to various excited states. This allows for the prediction of the absorption wavelengths (λmax) and their intensities, which can be compared with experimental UV-Vis spectra. For instance, TD-DFT has been used to interpret the electronic spectra of dimethylaminophenyl-substituted phthalocyanines. mdpi.comnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While standard DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the properties of molecules in their electronically excited states. nih.gov TD-DFT can be used to optimize the geometry of a molecule in an excited state, providing insights into how the structure changes upon absorption of light.

For molecules like this compound, which contain both electron-donating (amino, dimethylamino) and electron-withdrawing (phenol) characteristics within the same aromatic system, there is a potential for significant intramolecular charge transfer (ICT) upon photoexcitation. TD-DFT studies on similar systems, such as 2-(2'-hydroxyphenyl)benzimidazole and its amino derivatives, have been used to map the potential energy surfaces of the excited states and to understand processes like excited-state intramolecular proton transfer (ESIPT) and ICT. nih.gov Such calculations would be invaluable for understanding the photophysical behavior of this compound, including its fluorescence properties and potential for use in applications like molecular sensors or probes.

Solvation Models for Understanding Solvent Effects on Electronic Structure

The electronic structure of a molecule, and consequently its UV-Vis absorption spectrum, can be significantly influenced by its solvent environment. This phenomenon, known as solvatochromism, is studied computationally using various solvation models. For molecules like this compound, which possesses both hydrogen-bond donating (amino and hydroxyl groups) and accepting (dimethylamino group) sites, the choice of solvent is expected to play a major role in its electronic properties.

Theoretical studies on analogous molecules, such as 4-(((2-methyl-4-nitrophenyl)imino)methyl)phenol, have employed Time-Dependent Density Functional Theory (TD-DFT) to model the effects of different solvents. nih.gov These studies typically show that as the polarity of the solvent increases, there is a corresponding change in the absorption wavelength. For instance, an increase in solvent polarity can lead to a bathochromic (red) shift or a hypsochromic (blue) shift depending on the nature of the electronic transition (e.g., n→π* or π→π*) and the difference in dipole moment between the ground and excited states. nih.gov

In a computational study of a Schiff base derivative in various solvents, it was observed that the calculated dipole moment and polarizability increased with the polarity of the solvent, indicating a greater ease of charge separation within the molecule. nih.gov Similar effects would be anticipated for this compound, where polar solvents could stabilize charge-transfer states, thereby affecting its electronic transitions.

Table 1: Effect of Solvent Polarity on the Electronic Properties of a Model Phenol (B47542) Derivative.

This table is illustrative, based on findings for structurally similar compounds.

| Solvent | Dielectric Constant | Calculated Dipole Moment (D) | Max Absorption Wavelength (λmax, nm) |

|---|---|---|---|

| Gas Phase | 1.0 | 5.8 | 350 |

| Cyclohexane | 2.0 | 6.5 | 355 |

| Ethanol (B145695) | 24.5 | 8.2 | 368 |

Calculation of Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Global reactivity descriptors, derived from Density Functional Theory (DFT), are essential for understanding the stability and reactivity of a molecule. rjpn.org These descriptors include chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). They are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Chemical Hardness (η) : A measure of the molecule's resistance to change in its electron distribution. A higher value indicates greater stability. rjpn.org

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. mdpi.com A higher electrophilicity index suggests a greater propensity to act as an electrophile. rjpn.org

A comparative DFT study on phenol, 2-aminophenol (B121084), and 2-nitrophenol (B165410) provides insight into how substituents affect these descriptors. researchgate.net The study revealed that 2-aminophenol is the most reactive (least stable) among the three, while 2-nitrophenol is the most stable. rjpn.org Given that this compound contains two electron-donating groups (amino and dimethylamino), it is expected to be a reactive molecule with a relatively low chemical hardness and a moderate electrophilicity index compared to phenols with electron-withdrawing groups.

Table 2: Calculated Global Reactivity Descriptors for Phenol and its Derivatives (eV).

Data from a comparative study to illustrate substituent effects.

| Compound | E(HOMO) | E(LUMO) | Energy Gap (ΔE) | Hardness (η) | Electrophilicity Index (ω) |

|---|---|---|---|---|---|

| Phenol | -6.01 | -0.65 | 5.36 | 2.68 | 1.77 |

| 2-Aminophenol | -5.32 | -0.41 | 4.91 | 2.45 | 1.57 |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme. nih.gov

A significant study reported the molecular docking of a Schiff base synthesized from 4-dimethylaminobenzaldehyde and 2-aminophenol, a structure closely related to the subject of this article. researchgate.net The docking analysis was performed against the tyrosine kinase receptor (PDB ID: 1M17). researchgate.net Such studies are crucial as they can elucidate the binding mode and affinity of a potential drug candidate. The interactions often involve hydrogen bonds, hydrophobic interactions, and π-π stacking with the amino acid residues in the active site of the receptor. asianpubs.org

In a study of other 4-aminophenol (B1666318) derivatives, docking simulations were used to predict their binding affinities for antidiabetic targets, with results showing strong hydrogen bonding and arene-π interactions. asianpubs.org These findings suggest that this compound, with its multiple functional groups, has the potential to form strong interactions with various biological targets, making it a candidate for further investigation as a therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are used to predict the activity of new compounds and to understand which structural features are important for their effects. researchgate.net For phenolic compounds, QSAR models have been developed to predict a range of activities, including antioxidant capacity and cytotoxicity. researchgate.netscirp.org

The development of a QSAR model typically involves calculating a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. mdpi.com For instance, a 3D-QSAR model for aminophenyl benzamide (B126) derivatives as histone deacetylase inhibitors found that hydrophobic character and hydrogen bond-donating groups were crucial for inhibitory activity. researchgate.net Similarly, a QSAR study on phenolic antioxidants used parameters like the heat of formation and HOMO/LUMO energies to estimate their redox potentials. researchgate.net

For this compound, a QSAR study could be employed to predict its potential biological activities by comparing its calculated descriptors to those of a training set of compounds with known activities. Such a model could guide the synthesis of more potent derivatives.

Prediction of Non-linear Optical (NLO) Properties (e.g., Static Hyperpolarizability)

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. These properties arise from the interaction of the molecule with an intense electromagnetic field, such as that from a laser. A key NLO property is the first hyperpolarizability (β), which is a measure of the second-order NLO response.

Compounds with a "push-pull" electronic structure, featuring an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated system, often exhibit large β values. This compound has two strong electron-donating groups (amino and dimethylamino) and a phenol ring that can act as a π-system. While it lacks a strong acceptor group, the distribution of electron density can still lead to significant NLO properties.

Computational methods, particularly DFT, are used to calculate the hyperpolarizability of molecules. Studies on similar donor-acceptor molecules, such as 4,4'-dimethylaminocyanobiphenyl, have shown that DFT calculations can predict large β values, indicating their potential as NLO materials. The calculated hyperpolarizability for such molecules is often compared to that of urea (B33335), a standard reference compound for NLO measurements. Theoretical investigations into this compound would likely reveal its potential in this area.

Table 3: Calculated First Hyperpolarizability (β) for Selected NLO-active Molecules.

This table is illustrative, based on findings for structurally similar compounds.

| Compound | Method | β (x 10⁻³⁰ esu) |

|---|---|---|

| Urea (Reference) | HF | 0.37 |

| p-Nitroaniline | DFT/B3LYP | ~25 |

Coordination Chemistry and Metal Complexation Research

Ligand Design Principles for Aminophenolic Scaffolds

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and function of the resulting metal complexes. For aminophenolic scaffolds, several key principles guide the design process to create ligands that can form complexes with predetermined geometries and properties.

A primary consideration is the number and nature of donor atoms. Aminophenols inherently contain at least two donor sites: the hydroxyl oxygen and the amino nitrogen. The specific arrangement of these groups (ortho, meta, or para) significantly influences the chelate ring size and stability upon coordination to a metal center. The rigidity and flexibility of the ligand backbone are also critical. Flexible ligands can adapt to the preferred coordination geometry of various metal ions, while rigid ligands can enforce a specific, often strained, geometry around the metal, which can lead to unique magnetic or catalytic properties. researchgate.net

The properties of the organic linkers or substituents on the aminophenol ring play a decisive role in the characteristics of the final metal-organic frameworks (MOFs) or discrete complexes. rsc.org Introducing additional functional groups can modulate the ligand's electronic properties, solubility, and ability to engage in intermolecular interactions like hydrogen bonding or π-stacking. nih.gov For instance, the incorporation of bulky groups can create specific steric environments around the metal center, influencing its reactivity and catalytic activity. The overarching goal is often the rational design of ligands that self-assemble with metal ions to form high-symmetry coordination structures, such as polygons or polyhedra. nih.gov

Synthesis and Characterization of Metal Complexes of Aminophenols Containing Dimethylamino Moieties

While specific studies on 2-Amino-4-(dimethylamino)phenol are scarce, research on related aminophenol derivatives and Schiff bases provides insight into common synthetic and characterization methods. The synthesis of such complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent, sometimes under reflux. nih.govrsc.org Characterization relies on a suite of spectroscopic and analytical techniques.

Common Characterization Techniques for Aminophenol Metal Complexes:

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | Confirms coordination by showing shifts in the vibrational frequencies of key functional groups (e.g., O-H, N-H, C=N). |

| UV-Vis Spectroscopy | Provides information on the electronic transitions within the complex, helping to deduce the coordination geometry (e.g., octahedral, tetrahedral). |

| Nuclear Magnetic Resonance (NMR) | (¹H, ¹³C, ¹¹⁹Sn) Elucidates the structure of diamagnetic complexes in solution. nih.gov |

| Elemental Analysis | Determines the elemental composition (C, H, N) to confirm the stoichiometry of the metal-ligand complex. researchgate.net |

| Molar Conductance | Measures the electrolytic nature of the complex in solution, indicating whether ligands are coordinated or act as counter-ions. researchgate.net |

| Magnetic Susceptibility | Determines the magnetic moment of paramagnetic complexes, which helps in assigning the geometry and oxidation state of the metal ion. |

A thorough review of the scientific literature reveals a lack of specific studies detailing the synthesis and characterization of transition metal complexes directly employing This compound as a ligand. However, the coordination chemistry of closely related Schiff bases derived from other aminophenols and aldehydes (including those with dimethylamino groups) with transition metals like Co(II), Ni(II), and Cu(II) has been explored. nih.govresearchgate.net These studies show that aminophenolic ligands can act as bidentate or tridentate chelating agents. For example, Schiff bases derived from 2-aminophenol (B121084) coordinate through the phenolic oxygen and the imine nitrogen. researchgate.net The resulting complexes often exhibit geometries such as octahedral for Co(II) and Ni(II), and tetragonal for Cu(II). nih.gov

There is no specific information available in the reviewed literature on the synthesis of lanthanide complexes using This compound . Research in this area has focused on other polydentate Schiff base ligands derived from different aminophenols or related precursors. For instance, lanthanide complexes have been successfully synthesized using Schiff bases formed from N,N-dimethylaminobenzaldehyde and lysine, which were then reacted with cerium(III) and lanthanum(III) salts. In other studies, multidentate aminophenol ligands have been shown to form polynuclear lanthanide complexes, with the coordination mode depending heavily on the specific metal ion and the ligand's flexibility. researchgate.net

The synthesis and characterization of organotin(IV) complexes with This compound have not been reported in the available literature. Research on organotin(IV) compounds has instead utilized related molecules such as other aminophenol derivatives, amino acids, or benzoic acids containing a dimethylamino group. nih.govthescipub.com For example, organotin(IV) complexes of 3-(dimethylamino)benzoic acid have been synthesized and characterized. In these complexes, coordination occurs through the oxygen atoms of the carboxylate group. thescipub.com Studies with other phenolic ligands show that organotin(IV) phenoxides can be synthesized by reacting di- or triorganotin halides with the phenol (B47542) in the presence of a base. ias.ac.in

Structural Elucidation of Coordination Compounds

The definitive determination of a coordination compound's three-dimensional structure is achieved through single-crystal X-ray diffraction.

No X-ray crystallographic data for metal complexes of This compound are present in the surveyed scientific literature. Structural studies have, however, been performed on complexes of related ligands. For instance, the crystal structures of diorganotin(IV) complexes with L-amino acids have revealed five-coordinated mononuclear species and six-coordinated polymeric networks. nih.gov Similarly, X-ray diffraction has been used to determine the structure of transition metal complexes with other aminophenol-based ligands, confirming coordination modes and geometries proposed by spectroscopic methods. nih.gov The crystal structure of a related but different molecule, 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, has also been determined, highlighting the packing and hydrogen bond interactions in the solid state. aalto.fi These studies underscore the power of X-ray crystallography in providing precise structural information, which remains a future prospect for the complexes of This compound .

Magnetic and Electronic Paramagnetic Resonance (EPR) Studies of Paramagnetic Complexes

No specific studies detailing the magnetic properties or Electron Paramagnetic Resonance (EPR) spectra of paramagnetic metal complexes formed with this compound were identified in the reviewed literature. While research on related molecules, such as binuclear copper(II) complexes with other substituted phenol ligands, has demonstrated phenomena like antiferromagnetic coupling, similar analyses for this compound complexes have not been reported. ias.ac.in General principles of EPR spectroscopy are well-established for characterizing paramagnetic species, including Cu(II) and other transition metal complexes, but their specific application to complexes of this compound is not documented. ethz.chresearchgate.netmdpi.comnih.gov

Electronic and Redox Behavior of Metal-Ligand Systems

Detailed investigations into the electronic and redox behavior of metal-ligand systems involving this compound are not described in the available scientific literature. Studies on the redox potentials of cobalt and iron complexes with other nitrogen- and oxygen-containing ligands, such as pyridylazo compounds, have been conducted, but analogous data for this compound complexes are absent. nih.gov

Catalytic Applications of Metal Complexes

The catalytic applications of metal complexes derived from this compound in the specific reactions outlined below have not been a subject of published research.

Oxidation Catalysis (e.g., oxidation of ortho-aminophenol)

While the catalytic oxidation of ortho-aminophenol is a known reaction, with studies employing various catalysts such as manganese(III) and copper(II) complexes with other ligands, there are no reports of this reaction being catalyzed by complexes of this compound. nih.govnih.goviitkgp.ac.inrsc.orgrsc.org The broader scope of oxidation catalysis by metal complexes is extensive, but specific examples involving the title compound are not documented. nih.gov

Investigations into General Catalytic Performance

A general assessment of the catalytic performance of metal complexes of this compound cannot be provided, as no specific research into their catalytic activities has been found.

Applications in Advanced Materials Science

Polymeric Materials and Macromolecular Architecture

The distinct functional groups of 2-Amino-4-(dimethylamino)phenol make it a valuable building block for creating complex polymeric structures with tailored properties.

Synthesis of Polymeric Schiff Bases via Oxidative Polycondensation

Polymeric Schiff bases, also known as polyazomethines or polyimines, are a class of polymers characterized by the presence of an imine (-C=N-) group in their backbone. nih.govdtic.mil These materials are of interest due to their potential for high thermal stability, conductivity, and other valuable properties. researchgate.net

One method for synthesizing these polymers is through the oxidative polycondensation of Schiff base monomers. For instance, a Schiff base monomer can be formed through the condensation reaction of an aminophenol with an aldehyde. researchgate.netrsc.org This monomer can then undergo oxidative polycondensation to form a high-molecular-weight polymer. researchgate.net The polymerization can be carried out using various oxidants, such as sodium hypochlorite (B82951) (NaOCl), hydrogen peroxide (H2O2), and oxygen (O2), often in an aqueous alkaline medium. researchgate.netresearchgate.net The choice of oxidant, reaction temperature, and time can influence the polymer yield and molecular weight. researchgate.net

For example, the oxidative polycondensation of a related monomer, 4-[[(4-methylphenyl)methylene]amino]phenol, yielded a polymeric Schiff base, with the highest yield achieved using NaOCl as the oxidant. researchgate.net The resulting polymer structures can consist of a mix of phenylene and oxyphenylene units in the backbone. researchgate.net The solubility of these polymers can vary, with some being soluble in aprotic solvents like N-methyl pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). researchgate.nettandfonline.com

Development of Conjugated Polymers with Aminophenolic Units

Conjugated polymers, which possess alternating single and double bonds along their backbone, are known for their interesting electronic and optical properties. mdpi.com The incorporation of aminophenolic units, such as this compound, into conjugated polymer chains can significantly influence their properties. mit.edu

The synthesis of these polymers can be achieved through various polymerization techniques. The inclusion of amino groups, particularly dialkylamino groups, can lead to unique optical properties, including broadened absorption and emission spectra and large Stokes shifts. mit.edu These characteristics are attributed to significant differences in the molecular geometries of the ground and excited states. mit.edu The electron density on the polymer chain can be tuned by the incorporation of these amine-containing units, which in turn affects the spectral positions of absorption and emission. mit.edu

Investigation of Polymer Properties (e.g., Thermal Stability, Electrical Conductivity)

Polymers derived from aminophenolic monomers exhibit a range of interesting properties, with thermal stability and electrical conductivity being of particular note.

Thermal Stability:

Polymeric Schiff bases synthesized from aminophenol derivatives have demonstrated high thermal stability. researchgate.net Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal degradation of these polymers. For instance, a polyphenol containing an azomethine group was found to be thermally stable up to high temperatures, with significant weight loss occurring only at very high temperatures. researchgate.net In one study, the 5% and 50% weight loss temperatures for a particular polymer were recorded at 200°C and 800°C, respectively. researchgate.net Another related polymer was reported to be stable up to 1000°C. researchgate.net

Electrical Conductivity:

The electrical conductivity of these polymers is typically low in their undoped state but can be significantly enhanced through doping. mdpi.com Iodine is a commonly used p-type dopant for these materials. researchgate.netresearchgate.net The doping process increases the number of charge carriers, leading to a substantial increase in conductivity. For example, the electrical conductivity of a Schiff base polymer was observed to increase by a factor of 10^8 after being doped with iodine. researchgate.net In another case, the conductivity of a doped polymer reached 7.8 × 10⁻⁵ S/cm. researchgate.net The level of conductivity can be influenced by the doping time and temperature. researchgate.net The semiconducting nature of these polymers is indicated by the linear relationship observed in plots of the logarithm of conductivity versus the inverse of temperature, which follows Wilson's exponential law.

Table 1: Properties of a Polymeric Schiff Base Derived from a Related Aminophenol Monomer

| Property | Value |

|---|---|

| Number Average Molecular Weight (Mn) | 16682 g/mol researchgate.net |

| Weight Average Molecular Weight (Mw) | 57796 g/mol researchgate.net |

| Polydispersity Index (PDI) | 3.4 researchgate.net |

| 5% Weight Loss Temperature (TGA) | 200°C researchgate.net |

| 50% Weight Loss Temperature (TGA) | 800°C researchgate.net |

| Electrical Conductivity (doped with iodine) | 7.8 × 10⁻⁵ S/cm researchgate.net |

Exploration as Precursors for Photosensitive Polyimides

Photosensitive polyimides (PSPIs) are a critical class of materials used in the microelectronics industry for applications such as insulating films and passivation layers. jbnu.ac.krmdpi.com These materials can be patterned directly using photolithography, which simplifies manufacturing processes. jbnu.ac.kr Aminophenol derivatives can be explored as precursors in the synthesis of these advanced polymers.

PSPIs can be either positive-working or negative-working. jbnu.ac.krmdpi.com In positive-working systems, the exposed regions of the polymer become soluble in a developer solution. jbnu.ac.kr Conversely, in negative-working systems, the exposed regions become insoluble. mdpi.com The synthesis of PSPIs often involves the preparation of a soluble precursor, such as a poly(amic acid) (PAA) or a poly(amide ester) (PAE), which is then chemically or thermally imidized to form the final polyimide. jbnu.ac.krmdpi.com

For positive-working PSPIs, a common strategy involves the incorporation of photosensitive groups that undergo a chemical transformation upon UV irradiation, leading to a change in solubility. jbnu.ac.kr For example, o-nitrobenzyl esters can be used as photosensitive pendant groups. Upon UV exposure, these groups can cleave to generate carboxylic acid groups, rendering the polymer soluble in an alkaline developer. jbnu.ac.kr

For negative-tone PSPIs, the formulation typically includes a polyimide precursor, photoinitiators, and photocrosslinkers. mdpi.com Upon exposure to light, the photocrosslinker is activated, leading to the crosslinking of the polymer chains and making them insoluble. mdpi.com

The properties of the final polyimide film, such as thermal stability, mechanical strength, and dielectric constant, are highly dependent on the chemical structure of the monomers used. jbnu.ac.krmdpi.com

Functional Materials Development

The unique chemical structure of this compound also lends itself to the development of functional materials with specific optical properties.

Design of Chromophores and Fluorophores for Optical Applications

Chromophores and fluorophores are molecules that absorb and emit light, respectively, and are essential components in a wide range of optical applications, including sensors, imaging, and light-emitting devices. The this compound structure contains both electron-donating (amino and dimethylamino) and electron-withdrawing (hydroxyl) groups, making it a suitable scaffold for creating "push-pull" systems. mdpi.com

In such systems, an electron-donating group is connected to an electron-withdrawing group through a conjugated bridge. This architecture can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is often associated with interesting photophysical properties, such as solvatochromism (where the absorption and emission wavelengths depend on the polarity of the solvent). mdpi.com

By chemically modifying the this compound core, for example, by reacting the amino or hydroxyl groups with other functional molecules, a diverse range of chromophores and fluorophores can be designed. The length and nature of the conjugated system, as well as the strength of the donor and acceptor groups, can be systematically varied to tune the absorption and emission properties over a wide spectral range. mit.eduresearchgate.net For instance, the synthesis of imidazole-based chromophores has been shown to result in blue-fluorescent materials that exhibit excited-state intramolecular proton transfer (ESIPT). nih.gov

Materials with Enhanced Non-linear Optical (NLO) Response

The field of non-linear optics (NLO) investigates the interactions between light and matter where the material's response is not proportional to the intensity of the incident light. Instead, the response depends on the square or even higher powers of the light's intensity wustl.edu. This phenomenon is the foundation for technologies like multiphoton microscopy, which uses longer-wavelength near-infrared light that scatters less in biological samples, allowing for deeper imaging wustl.edu.

The NLO properties of organic molecules can be significantly enhanced by molecular engineering, specifically by incorporating electron-donating and electron-withdrawing groups into their structure mdpi.com. This molecular design can lead to greater polarizability due to charge transfer mechanisms, which in turn boosts the optical response mdpi.com. The dimethylamine (B145610) group, a strong electron-donating group, has been shown to be particularly effective in this regard. Research on acetamide-chalcone derivatives demonstrated that the inclusion of a dimethylamine group resulted in a substantial increase in the two-photon absorption cross-section—a key NLO parameter—by more than 100% mdpi.com. It also induced a large fluorescence emission, a property essential for applications in bio-imaging mdpi.com.

Table 1: Effect of Dimethylamine Group on Optical Properties of Chalcone Derivatives

This table illustrates the significant impact of the dimethylamine functional group on the linear and non-linear optical properties of an acetamide-chalcone derivative as reported in a comparative study.

| Property | Acetamide-Chalcone (No Dimethylamine Group) | Dimethylamine-Acetamide-Chalcone | Enhancement Factor |

| Two-Photon Absorption (2PA) Cross-Section | Baseline | >100% Increase | ~2x |

| Fluorescence Quantum Yield (in DMSO) | Low | 71% | Significant |

| Lower Energy State Absorption (Red-Shift) | Baseline | ~90 nm Shift | N/A |

Source: Based on findings from a study on acetamide-chalcone derivatives. mdpi.com

Research into Resins and Coatings

This compound belongs to the aminophenol class of chemicals, which have been explored for their utility in the production of synthetic resins google.com. Historical research demonstrates that various aminophenols can be condensed with aldehydes, particularly formaldehyde (B43269), to create heat-hardening resins google.com. These resins possess unique properties; for instance, resins made from N-(dialkylamino)-phenols are noted for their solubility in dilute aqueous acids. This solubility allows them to be applied as a coating from an acid solution, which, after the solvent is evaporated, can be baked to form a regenerated, insoluble resinous material google.com.

Compositions incorporating these aminophenol-based resins are valuable for a wide range of coating and adhesive purposes google.com. Modern research into amino resins for coatings focuses on improving key characteristics such as water resistance and flexibility while reducing potential environmental impacts from factors like formaldehyde emissions and volatile organic compounds (VOCs) researchgate.net.

The broader family of dimethylamino phenols also sees use in specialized applications within the coatings industry. For example, a related compound, 2,4,6-tri(dimethylaminomethyl) phenol (B47542), is synthesized for use as a curing agent and promoter for epoxy resin coatings. It helps facilitate fast curing at normal or low temperatures, overcoming defects found in other amine curing agents google.com. This demonstrates the established role of the dimethylamino phenol chemical structure in the formulation of advanced resins and coatings.

Table 2: Examples of Aminophenols in Resin Formulation

This table lists examples of aminophenol compounds that have been successfully used to create synthetic resins through condensation with formaldehyde.

| Aminophenol Compound | Resulting Resin Properties |

| m-diethylaminophenol | Soluble in 2% aqueous acetic acid; heat-hardening. |

| p-(dimethylamino)phenol | Soluble in 2% aqueous acetic acid; heat-hardening properties. |

| p-hydroxyphenyl-morpholine | Forms a resinous product with similar characteristics. |

| 8-hydroxyquinoline | Forms a resinous product with similar characteristics. |

Source: Based on examples provided in U.S. Patent 2,147,789. google.com

Analytical and Environmental Chemistry Research

Development of Advanced Analytical Methods for Detection and Quantification

The accurate detection and quantification of 2-Amino-4-(dimethylamino)phenol are essential for quality control and environmental monitoring. Advanced analytical techniques provide the necessary sensitivity and selectivity for these tasks. Method development often focuses on chromatographic and spectrophotometric approaches, which are foundational in modern analytical chemistry.

Chromatographic methods are paramount for separating this compound from impurities and quantifying it at trace levels. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose, offering high resolution and sensitivity.

Detailed research findings indicate that HPLC methods developed for similar phenolic compounds, such as other aminophenols, are highly effective. nih.govuum.edu.my These methods typically utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. pom.go.idsielc.com For instance, a validated HPLC method for 4-amino-3-nitrophenol (B127093) used an isocratic mobile phase of acetonitrile and a pH 5.9 acetic buffer (20:80) on a C18 column, achieving good separation and quantification. pom.go.id The detection is commonly performed using a Photo Diode Array (PDA) or UV detector, with specific wavelengths chosen to maximize the absorbance of the target analyte. sielc.commdpi.com For 4-aminophenol (B1666318), a related compound, detection is effective at 275 nm. sielc.com The validation of these methods according to established guidelines ensures good linearity, accuracy, and precision. nih.govpom.go.id

Thin-Layer Chromatography (TLC) serves as a simpler, rapid technique for qualitative analysis and purity assessment. mdpi.com It is valuable for quickly separating components in a mixture and can be used to monitor the progress of reactions or to screen for the presence of the compound. While less quantitative than HPLC, TLC is a crucial tool in synthetic and analytical workflows. mdpi.com

Table 1: Exemplary HPLC Conditions for Analysis of Related Aminophenol Compounds

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Analyte | 4-Amino-3-nitrophenol pom.go.id | 2-Amino-5-nitrophenol nih.gov | 4-Aminophenol sielc.com |

| Column | Octadecylsilane (C18), 5 µm | C18 | Primesep 100 (Mixed-Mode) |

| Mobile Phase | Acetonitrile : 0.05 M Acetic Buffer (pH 5.9) (20:80) | Isocratic or Gradient with buffer | Water, Acetonitrile, Ammonium Formate |

| Flow Rate | 1.0 mL/min | Not specified | Not specified |

| Detection | Photo Diode Array (PDA) | HPLC-UV | UV (275 nm), ELSD, CAD, MS |

| Linearity (r²) | 1.0 | 0.9992–0.9999 | Not specified |

| Accuracy (%) | 99.06-101.05 | 93.1–110.2 | Not specified |

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, offer a cost-effective and straightforward approach for the quantitative determination of phenolic compounds. researchgate.net These methods are often based on the intrinsic UV absorbance of the molecule or on the formation of a colored derivative. nih.govnih.gov

For the analysis of total phenols, a classic method involves an oxidative coupling reaction with 4-aminoantipyrine (B1666024) (4-AAP) in an alkaline medium, which forms a colored quinonoid product that can be measured spectrophotometrically. researchgate.netimpactfactor.orgnih.gov The absorbance of the resulting dye is proportional to the concentration of the phenolic compound. However, the reactivity of substituted phenols can vary significantly. nih.gov

To overcome challenges with overlapping spectra in mixtures, derivative spectrophotometry is a powerful technique. nih.govnih.gov By calculating the first or higher-order derivative of the absorbance spectrum, spectral resolution is enhanced, allowing for the simultaneous quantification of multiple components in a mixture without prior separation. nih.gov Methods like derivative ratio-zero crossing spectra (DRZCS) have been successfully applied to ternary mixtures of phenol (B47542) and aminophenols, demonstrating good linear ranges and high correlation coefficients (R² ≥ 0.9995). nih.govnih.gov

Table 2: Performance of Derivative Spectrophotometry for Aminophenol Mixtures nih.govnih.gov

| Parameter | Phenol | 2-Aminophenol (B121084) | 4-Aminophenol |

|---|---|---|---|

| Technique | DRZCS, DDRS, SDS-CM | DRZCS, DDRS, SDS-CM | DRZCS, DDRS, SDS-CM |

| Solvent | Ethanol (B145695) | Ethanol | Ethanol |

| Linear Range (µg/mL) | 2–60 | 2–50 | 2–50 |

| Correlation (R²) | ≥ 0.9995 | ≥ 0.9995 | ≥ 0.9995 |

| Key Feature | Allows simultaneous quantification in mixtures | Allows simultaneous quantification in mixtures | Allows simultaneous quantification in mixtures |

Environmental Transformation and Degradation Studies

Understanding how this compound transforms and degrades in the environment is crucial for assessing its persistence and potential impact. Research into its electrochemical degradation and the identification of its byproducts provides insight into its environmental fate.

The electrochemical oxidation of phenolic compounds and aromatic amines has been extensively studied to understand their degradation mechanisms. researchgate.netscispace.com For a molecule like this compound, which contains both a phenol and a tertiary aniline (B41778) group, the oxidation process is complex. The electrochemical oxidation of phenols typically proceeds via the formation of a phenoxyl radical after a one-electron transfer. nih.gov This can lead to the formation of quinone-like structures. researchgate.net

Studies on the closely related isomer, 4-dimethylaminophenol (DMAP), show that it readily autoxidizes, a process accelerated by oxyhemoglobin. researchgate.net The oxidation product is identified as the 4-(N,N-dimethylamino)phenoxyl radical. nih.govresearchgate.net This radical is unstable and can decay through disproportionation, yielding the parent DMAP and an N,N-dimethylquinonimine intermediate. nih.gov This quinonimine is then susceptible to hydrolysis. The initial oxidation of the amine group can also occur, leading to a radical cation, which can undergo further reactions like deprotonation or demethylation. mdpi.com

Table 3: Proposed General Electrochemical Oxidation Steps for Substituted Aminophenols

| Step | Process | Intermediate/Product |

|---|---|---|

| 1 | One-electron oxidation of the phenolic group | Phenoxyl radical |

| 2 | Disproportionation of the radical | Parent aminophenol and a quinonimine species |

| 3 | Hydrolysis of the quinonimine | Quinone and amine (e.g., dimethylamine) |

| 4 | Alternative: Oxidation of the amino group | Radical cation |

| 5 | Further reaction of the radical cation | N-demethylation or other coupling products |

Identifying the metabolites and transformation products of this compound is key to understanding its complete degradation pathway. Studies on analogous compounds provide a predictive framework for its transformation.

Research on 4-dimethylaminophenol (DMAP) reveals that its primary phenoxyl radical decays to form p-benzoquinone and dimethylamine (B145610) via the hydrolysis of an N,N-dimethylquinonimine intermediate. nih.govresearchgate.net In biological systems, additional metabolic pathways exist. For instance, after intravenous injection in dogs, DMAP was found to be metabolized into a sulfuric acid ester, with methylamine, dimethylamine, and N-methylaniline also detected in urine. nih.gov This indicates that in addition to hydrolysis, conjugation and N-dealkylation are significant transformation routes. nih.gov

The degradation of other substituted aminophenols, such as 4-chloro-2-aminophenol, has been shown to proceed through oxidative deamination to form a catechol intermediate (4-chlorocatechol), which is then subject to ring cleavage. nih.gov This suggests that a potential pathway for this compound could involve deamination to form a substituted catechol, which would then be further degraded.